GALP(3-32) (human)
Description
Overview of the Galanin Peptide Family and its Constituent Members
The galanin peptide family is a group of related neuropeptides that play crucial roles in various physiological processes. This family includes galanin, galanin-message-associated peptide (GMAP), galanin-like peptide (GALP), and alarin. frontiersin.orgfrontiersin.orgnih.govwikipedia.orgcas.czfrontiersin.orgresearchgate.netencyclopedia.pub Galanin, the foundational member, functions as both a neurohormone and a neurotransmitter, influencing a wide array of activities such as food intake, insulin (B600854) regulation, somatostatin (B550006) release, nociception, energy homeostasis, and reproduction across the central and peripheral nervous systems. frontiersin.orgwikipedia.orgcas.cz GALP, identified as a hypothalamic neuropeptide, shares structural similarities with galanin and is implicated in the regulation of metabolism, reproduction, food intake, and body weight. frontiersin.orgfrontiersin.orgresearchgate.netwikipedia.org Alarin, a product of alternative splicing from the GALP gene, is noted for its vasoactive effects, particularly in the skin. frontiersin.orgfrontiersin.orgencyclopedia.pubpnas.orgnih.gov GMAP, processed from the same precursor as galanin, exhibits distinct biological functions, including anti-fungal activity and modulation of the spinal flexor reflex. frontiersin.orgwikipedia.orgcas.czresearchgate.net The diverse actions of these peptides are mediated through their interaction with three identified G protein-coupled receptor subtypes: GalR1, GalR2, and GalR3. frontiersin.orgfrontiersin.orgcas.czresearchgate.netencyclopedia.pubpnas.orguniprot.orgnih.govoup.compeptanova.denih.gov
Discovery and Initial Characterization of Human GALP
Galanin-like peptide (GALP) was first discovered in 1999 through studies of porcine hypothalamic extracts. nih.govoup.comnih.govnih.gov It was characterized as a neuropeptide comprising 60 amino acids. frontiersin.orgresearchgate.netnih.govnih.govoup.compeptanova.denih.govnih.gov A significant finding during its initial characterization was its sequence homology to galanin, specifically the region spanning amino acids 9–21 of GALP, which is identical to the first 13 amino acids of galanin—a region critical for galanin's ability to bind to its receptors. nih.govnih.govoup.compeptanova.denih.govnih.gov This structural similarity guided its initial identification, as it was discovered through screening for peptides that activated galanin receptors. oup.comnih.govnih.gov Following this discovery, the primary structures of both rat and human GALP orthologues were subsequently proposed based on their corresponding cDNA sequences. peptanova.de
Genomic Organization and Evolutionary Conservation of Human GALP
The gene responsible for producing human GALP, known as GALP, is located on chromosome 19, specifically at the 19q12.13 locus. encyclopedia.pubwikipedia.orgnih.gov In contrast, the gene for galanin is situated on chromosome 11 at locus 11q13.3. encyclopedia.pubnih.gov The genomic structure of the human GALP gene, much like that of the human galanin gene, is organized into six exons. encyclopedia.puboup.com Evolutionary analyses have demonstrated a substantial degree of conservation for the GALP gene and its encoded peptide across different species. For example, studies indicate that the nucleotide and peptide sequences of human and macaque GALP exhibit approximately 93% and 94% identity, respectively. oup.com Examination of the GALP peptide sequence reveals two highly conserved regions: the segment from amino acids 9–21, which shares homology with galanin and is linked to receptor binding, and the segment from amino acids 38–54, which is unique to GALP and has been hypothesized to be involved in binding to a GALP-specific receptor. nih.gov Furthermore, comparisons of GALP sequences across species suggest that GALP may evolve at a faster rate than galanin, as indicated by a higher incidence of nucleotide substitutions. nih.gov
Significance of Human GALP(3-32) as a Biologically Active Fragment
While the complete Galanin-Like Peptide (GALP) in humans consists of 60 amino acids, research indicates that specific fragments derived from this peptide can also exhibit significant biological activity. frontiersin.orgresearchgate.netwikipedia.orgnih.govnih.govpeptanova.denih.govnih.gov Within the sequence of human GALP (1-60), a potential site for proteolytic cleavage has been identified at position 33, suggesting the possibility of generating shorter, biologically active peptides. nih.gov Among these, the fragment human GALP(3-32) has been recognized as a key biologically active component. medchemexpress.commoleculardepot.com
Human GALP(3-32) has been characterized as a potent agonist for galanin receptors. medchemexpress.commoleculardepot.com It demonstrates high affinity for both GalR1 and GalR2 receptors, with reported inhibitory concentrations (IC50) of 33 nM for GalR1 and 15 nM for GalR2 in competitive binding assays. medchemexpress.com Functional studies utilizing the human neuroblastoma cell line SH-SY5Y, which was transfected with GalR2, revealed that human GALP(3-32) effectively altered the extracellular acidification rate with an effective concentration (EC50) of 360 nM. medchemexpress.com Crucially, comparative analyses have established that human GALP(3-32) is at least as potent as the full-length GALP (1-60) in mediating biological effects. nih.gov In contrast, shorter fragments, such as human GALP (1-21) and GALP (22-60), have shown reduced efficacy in influencing feeding responses in mice when compared to the full-length peptide. nih.gov These findings strongly suggest that the GALP(3-32) fragment plays a significant role as a mediator of GALP's biological activities. nih.gov
Data Tables
Table 1: Receptor Binding Affinities of GALP and GALP(3-32)
| Peptide Fragment | Receptor | Binding Affinity (IC50) | Reference |
| Human GALP(3-32) | GalR1 | 33 nM | medchemexpress.com |
| Human GALP(3-32) | GalR2 | 15 nM | medchemexpress.com |
| Human GALP(1-60) | GalR1 | 77 nM | nih.gov |
| Human GALP(1-60) | GalR2 | 28 nM | nih.gov |
| Human GALP(1-60) | GalR3 | 10 nM | nih.gov |
| Porcine GALP (1-60) | GalR1 | 4.3 nM | lifetein.com |
| Porcine GALP (1-60) | GalR2 | 0.24 nM | lifetein.com |
Note: IC50 values represent the concentration of the ligand required to inhibit binding of a known ligand by 50%. Lower IC50 values indicate higher affinity.
Table 2: Key Biological Roles of GALP and Implication of GALP(3-32)
| Biological Role | Implication of GALP(3-32) |
| Regulation of Appetite and Energy Homeostasis | GALP(3-32) is a potent agonist for galanin receptors, influencing these functions. It is considered a strong mediator of GALP's biological activity in this context. wikipedia.orgnih.govmedchemexpress.commoleculardepot.com |
| Regulation of Gonadotropin-Releasing Hormone (GnRH) | Full-length GALP is implicated in GnRH secretion; GALP(3-32)'s receptor agonist activity supports its role in this pathway. uniprot.orgmoleculardepot.comassaygenie.com |
| Metabolism and Body Weight Regulation | GALP, including its active fragment GALP(3-32), plays a role in metabolic processes and body weight management. frontiersin.orgfrontiersin.orgresearchgate.netwikipedia.orgmoleculardepot.com |
| Hypothalamic-Pituitary-Thyroid (HPT) Axis Regulation | GALP administration affects TSH secretion, indicating involvement in the HPT axis and energy homeostasis, a function supported by GALP(3-32)'s receptor-binding properties. wikipedia.org |
| Stimulation of Hormone Release (Vasopressin, Oxytocin, ACTH) | Full-length GALP stimulates the release of these hormones in rats. GALP(3-32)'s receptor activity suggests a potential role in mediating these effects. peptanova.de |
| Molecular Tool for Research | GALP(3-32) is utilized as a molecular tool to study galanin receptor functions and their involvement in various biological processes due to its potent agonist activity. moleculardepot.com |
| Potent Mediator of GALP Activity | Comparative studies indicate GALP(3-32) is at least as potent as full-length GALP, and more effective than other fragments, suggesting it is a primary mediator of GALP's biological actions. nih.gov |
Compound Names Listed:
Galanin-Like Peptide (GALP)
Galanin
Galanin-Message-Associated Peptide (GMAP)
Alarin
Galanin-Like Peptide (3-32) (human) (GALP(3-32))
Galanin Receptor 1 (GalR1)
Galanin Receptor 2 (GalR2)
Galanin Receptor 3 (GalR3)
Structure
2D Structure
Properties
Molecular Formula |
C141H218N44O41S |
|---|---|
Molecular Weight |
3217.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C141H218N44O41S/c1-67(2)43-88(121(207)160-63-111(197)184-40-21-27-101(184)135(221)182-114(72(11)12)136(222)177-90(45-69(5)6)125(211)175-95(51-79-57-151-66-162-79)129(215)179-98(47-71(9)10)138(224)185-41-22-28-102(185)134(220)171-86(34-36-104(144)190)122(208)170-87(37-42-227-16)120(206)159-62-110(196)167-97(53-112(198)199)131(217)169-85(33-35-103(143)189)123(209)180-99(139(225)226)54-113(200)201)173-124(210)89(44-68(3)4)174-127(213)92(48-76-29-31-80(188)32-30-76)165-109(195)60-156-117(203)74(14)163-133(219)100(64-186)181-130(216)96(52-105(145)191)176-126(212)91(46-70(7)8)178-137(223)115(75(15)187)183-132(218)93(49-77-55-154-82-24-18-17-23-81(77)82)166-107(193)59-155-106(192)58-157-118(204)83(25-19-38-152-140(146)147)164-108(194)61-158-119(205)84(26-20-39-153-141(148)149)168-128(214)94(172-116(202)73(13)142)50-78-56-150-65-161-78/h17-18,23-24,29-32,55-57,65-75,83-102,114-115,154,186-188H,19-22,25-28,33-54,58-64,142H2,1-16H3,(H2,143,189)(H2,144,190)(H2,145,191)(H,150,161)(H,151,162)(H,155,192)(H,156,203)(H,157,204)(H,158,205)(H,159,206)(H,160,207)(H,163,219)(H,164,194)(H,165,195)(H,166,193)(H,167,196)(H,168,214)(H,169,217)(H,170,208)(H,171,220)(H,172,202)(H,173,210)(H,174,213)(H,175,211)(H,176,212)(H,177,222)(H,178,223)(H,179,215)(H,180,209)(H,181,216)(H,182,221)(H,183,218)(H,198,199)(H,200,201)(H,225,226)(H4,146,147,152)(H4,148,149,153)/t73-,74-,75+,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,114-,115-/m0/s1 |
InChI Key |
XKXOALDYCBSJGJ-VGPQRCSDSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CC(C)C)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)CNC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC7=CNC=N7)NC(=O)[C@H](C)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC2=CNC=N2)C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)CNC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC7=CNC=N7)NC(=O)C(C)N |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Human Galp 3 32 Action
Receptor Binding and Activation Profiles
The biological activity of human GALP(3-32) is initiated by its binding to and activation of galanin receptors (GalR), which are members of the G-protein coupled receptor (GPCR) superfamily. The binding profile of GALP(3-32) is characterized by its affinity and potency for different galanin receptor subtypes.
Affinity and Potency at Galanin Receptor Subtypes (GalR1, GalR2, GalR3)
Human GALP(3-32) demonstrates a distinct binding affinity for the three main galanin receptor subtypes: GalR1, GalR2, and GalR3. Competitive binding studies have shown that human GALP(3-32) is a potent agonist at these receptors, with a high affinity for both GalR1 and GalR2. medchemexpress.commedchemexpress.commedchemexpress.com Specifically, it displays an IC50 value of 33 nM for GalR1 and 15 nM for GalR2. medchemexpress.commedchemexpress.commedchemexpress.com Full-length human GALP(1-60) has shown the highest affinity for GalR3 (IC50 = 10 nM), followed by GalR2 (IC50 = 28 nM) and GalR1 (IC50 = 77 nM). nih.gov Functional studies have further demonstrated the potency of human GALP(3-32), with an EC50 of 360 nM in altering the extracellular acidification rate in cells transfected with GalR2. medchemexpress.commedchemexpress.commedchemexpress.com
Interactive Data Table: Binding Affinity and Potency of Human GALP Fragments
| Compound | Receptor | Parameter | Value (nM) |
| GALP(3-32) | GalR1 | IC50 | 33 |
| GALP(3-32) | GalR2 | IC50 | 15 |
| GALP(3-32) | GalR2 | EC50 | 360 |
| GALP(1-60) | GalR1 | IC50 | 77 |
| GALP(1-60) | GalR2 | IC50 | 28 |
| GALP(1-60) | GalR3 | IC50 | 10 |
Comparison of GALP(3-32) with Full-Length GALP and Other Fragments
Research indicates that the human GALP(3-32) fragment is at least as potent as the full-length GALP(1-60). nih.gov The processing of the full-length 60-amino acid GALP is thought to be a key step in its biological activation. A potential proteolytic cleavage site within the human GALP(1-60) sequence could lead to a shorter, C-terminally amidated peptide. nih.gov Additionally, the first two amino acids may be removed by dipeptidase IV, resulting in the GALP(3-32) fragment. nih.gov In contrast, shorter fragments such as human GALP(1-21) and GALP(22-60) have been found to be ineffective in certain biological responses, suggesting that the structural integrity of the GALP(3-32) fragment is crucial for its activity. nih.gov This evidence points to GALP(3-32) as a potentially strong mediator of GALP's biological effects. nih.gov
Role of Specific Amino Acid Residues in Ligand-Receptor Interactions
The interaction between galanin peptides and their receptors is dependent on specific amino acid residues. The N-terminal portion of galanin, which shares homology with GALP, is highly conserved across species and is considered critical for receptor interaction and biological activity. tandfonline.com Mutagenesis studies on galanin receptors have identified several residues within the transmembrane helices and extracellular loops that are essential for ligand binding. For instance, in GalR3, mutations of Tyr103 in transmembrane helix (TM) III, His251 in TM VI, Arg273 or His277 in TM VII, and Phe263 or Tyr270 in the third extracellular loop all lead to a complete loss of ligand binding. nih.gov Docking studies further suggest that some of these residues interact with the galanin(2-6) sequence, highlighting the importance of this region for receptor recognition. nih.gov
Evidence for Potential Non-Galanin Receptor Mediated Actions
There is emerging evidence to suggest that some of the physiological effects of GALP may not be exclusively mediated by the known galanin receptors. pnas.orgnih.gov Studies in knockout mice have shown that GALP can still exert its functions even in the absence of GalR1, GalR2, or both. nih.gov Furthermore, it has been observed that short fragments of the GALP peptide, including the portion that is homologous to galanin, could not replicate the specific effects of the full-length peptide in vivo. nih.gov These findings have led to the hypothesis that there may be as-yet-unidentified GALP-specific receptors that mediate some of its actions. pnas.orgnih.gov
Intracellular Signaling Cascades Triggered by Human GALP(3-32)
Upon binding of human GALP(3-32) to its receptors, a cascade of intracellular signaling events is initiated, leading to a cellular response.
G-Protein Coupled Receptor (GPCR) Signaling Pathways
Galanin receptors are coupled to various G-proteins, which in turn modulate the activity of downstream effector enzymes and ion channels. tandfonline.com The activation of these receptors by ligands such as GALP(3-32) triggers a conformational change that facilitates the exchange of GDP for GTP on the associated G-protein, leading to its activation. units.it GalR1 and GalR3 primarily signal through the Gi/o pathway, which typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. bioinfo.se In contrast, GalR2 predominantly couples to Gq/11, which activates phospholipase C, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). bioinfo.se These second messengers then trigger the release of intracellular calcium and the activation of protein kinase C, respectively. The activation of these pathways ultimately results in the diverse physiological effects attributed to GALP. units.itweizmann.ac.il
Modulation of Adenylate Cyclase/cAMP/PKA Pathway
The adenylate cyclase/cyclic adenosine (B11128) monophosphate (cAMP)/protein kinase A (PKA) pathway is a ubiquitous signaling cascade that regulates a multitude of cellular processes. The binding of GALP(3-32) to the galanin receptor type 1 (GalR1) has been shown to negatively modulate this pathway. guidetomalariapharmacology.orggenecards.orgcas.cz GalR1 is coupled to inhibitory G-proteins of the Gαi/o family. nih.govnih.gov
Upon agonist binding by GALP(3-32), the activated GalR1 facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the Gαi/o protein. This leads to the dissociation of the Gαi/o subunit from the βγ-subunits. The activated Gαi/o subunit then inhibits the activity of adenylate cyclase, the enzyme responsible for converting adenosine triphosphate (ATP) to cAMP. nih.gov The resulting decrease in intracellular cAMP levels leads to reduced activation of PKA, a key downstream effector of this pathway. cas.cz This inhibitory effect on cAMP production has been demonstrated in functional assays where galanin and its agonists, including GALP(3-32), reduce both basal and forskolin-stimulated cAMP formation in cells expressing GalR1. guidetomalariapharmacology.org
| Parameter | Description | Finding | Reference |
|---|---|---|---|
| Receptor Target | G-protein coupled receptor | GalR1 | medchemexpress.com |
| G-Protein Coupling | Associated heterotrimeric G-protein | Gαi/o | nih.govnih.gov |
| Effector Enzyme | Enzyme modulated by the G-protein | Adenylate Cyclase (inhibited) | nih.gov |
| Second Messenger | Intracellular signaling molecule | cAMP (decreased) | guidetomalariapharmacology.org |
| Functional Outcome | Result of pathway modulation | Inhibition of forskolin-stimulated cAMP production | guidetomalariapharmacology.org |
Phospholipase C Activation
In contrast to its inhibitory action via GalR1, GALP(3-32) can also initiate stimulatory signaling cascades through its interaction with the galanin receptor type 2 (GalR2). medchemexpress.com GalR2 is primarily coupled to G-proteins of the Gαq/11 family. nih.govfrontiersin.orgscispace.com
The activation of GalR2 by GALP(3-32) leads to the stimulation of phospholipase C (PLC). cas.czfrontiersin.org Activated PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This elevation in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, mediates a variety of cellular responses. Functional studies have confirmed that the activation of GalR2 by galanin agonists results in the accumulation of inositol phosphates, a direct measure of PLC activity. guidetopharmacology.org This signaling pathway is not sensitive to pertussis toxin, which is consistent with its coupling to Gαq/11 rather than Gαi/o proteins. guidetopharmacology.org
| Parameter | Description | Finding | Reference |
|---|---|---|---|
| Receptor Target | G-protein coupled receptor | GalR2 | medchemexpress.com |
| G-Protein Coupling | Associated heterotrimeric G-protein | Gαq/11 | nih.govfrontiersin.orgscispace.com |
| Effector Enzyme | Enzyme modulated by the G-protein | Phospholipase C (activated) | cas.czfrontiersin.org |
| Second Messengers | Intracellular signaling molecules | Inositol 1,4,5-trisphosphate (IP3) and Diacylglycerol (DAG) | nih.gov |
| Functional Outcome | Result of pathway modulation | Stimulation of inositol phosphate (B84403) accumulation and increased intracellular Ca2+ | nih.govguidetopharmacology.org |
Receptor Internalization and Trafficking Dynamics
The cellular response to GALP(3-32) is also regulated by the dynamic process of receptor internalization and trafficking. Agonist-induced internalization is a common mechanism for the desensitization and down-regulation of GPCRs. Studies on galanin receptors have shown that both GalR1 and GalR2 undergo ligand-induced internalization. cas.cz
The internalization of GalR1 has been observed in transfected cells and is considered a potential mechanism for regulating the signaling cascade initiated by galanin and its agonists. cas.cz While the precise endocytic pathway for GalR1 induced by GALP(3-32) is not fully elucidated, it is a critical area of ongoing research.
For GalR2, there is evidence suggesting that its internalization can be mediated by the clathrin-dependent endocytic pathway. plos.org The binding of an agonist, such as GALP(3-32), can promote the recruitment of arrestin proteins to the receptor, which not only uncouples it from the G-protein but also targets it for internalization into clathrin-coated pits. Following internalization, the receptor-ligand complex is trafficked to endosomes. From the endosomal compartment, the receptor can be either targeted for degradation in lysosomes or recycled back to the plasma membrane, a process that re-sensitizes the cell to further stimulation. The specific trafficking fate of GalR2 upon activation by GALP(3-32) is an important determinant of the long-term cellular response.
| Receptor | Internalization | Potential Pathway | Trafficking Fate | Reference |
|---|---|---|---|---|
| GalR1 | Ligand-induced | Under investigation | Degradation or recycling | cas.cz |
| GalR2 | Ligand-induced | Clathrin-mediated endocytosis | Degradation or recycling | plos.org |
Expression and Distribution of Human Galp and Its Receptors
Central Nervous System Localization
The distribution of GALP within the central nervous system is notably restricted, in contrast to the more widespread expression of galanin. nih.gov
The primary site of GALP expression in the brain is the arcuate nucleus (ARC) of the hypothalamus. nih.govnih.gov GALP-producing neurons are specifically located in this region, which is a key area for the regulation of energy homeostasis and reproductive functions. nih.govmedchemexpress.com These neurons are situated in a unique position within the ARC, which has a compromised blood-brain barrier, allowing them to monitor and respond to constituents in the blood. nih.gov
From the arcuate nucleus, GALP-containing neurons send projections to various forebrain regions. nih.govguidetomalariapharmacology.org These projections establish a network that allows GALP to influence a wide range of physiological processes.
Table 1: Neuronal Projections of GALP from the Arcuate Nucleus
| Target Brain Region | Associated Functions |
|---|---|
| Medial Preoptic Area (mPOA) | Regulation of reproductive behaviors |
| Paraventricular Nucleus (PVN) | Neuroendocrine and autonomic control |
While GALP-producing cells are concentrated in the arcuate nucleus, its receptors are more widely distributed throughout the brain. This distribution suggests that GALP can exert its effects on various neuronal circuits. The presence of GALP-immunoreactive fibers has been demonstrated in several regions of the forebrain. guidetomalariapharmacology.org
Galanin receptors, which are activated by GALP, are found in several key brain areas. GALR1 is notably enriched in the nervous system, while GALR2 and GALR3 are broadly distributed in the brain. moleculardepot.com Human GALP(3-32) demonstrates high affinity for both GALR1 and GALR2. guidetopharmacology.orgresearchgate.net
Table 2: Distribution of Galanin Receptors (Activated by GALP) in the Brain
| Receptor | Brain Regions with Notable Expression |
|---|---|
| GALR1 | Hypothalamus, Amygdala, Hippocampus |
| GALR2 | Hypothalamus, Hippocampus, Brainstem |
Peripheral Tissue Expression and Systemic Circulation
Beyond the central nervous system, GALP and its receptors are also present in various peripheral tissues and have been detected in the bloodstream.
GALP immunoreactivity has been detected in the blood. nih.gov One potential source of circulating GALP is the posterior pituitary, where GALP-expressing cells have been identified. nih.govpnas.org The release of GALP from the posterior pituitary into the systemic circulation could allow it to act on distant peripheral tissues.
Research has identified the expression of GALP mRNA in certain peripheral tissues. Notably, its presence has been documented in murine skin and thymus. nih.gov A splice variant of the GALP gene, which results in a peptide named alarin, has also been detected in murine brain, thymus, and skin, as well as in human skin. nih.gov
The distribution of galanin receptors further points to the peripheral actions of GALP. GALR2 and GALR3 are expressed in a variety of peripheral tissues, indicating that these tissues are potential targets for circulating GALP. moleculardepot.com
Colocalization with Other Neurotransmitters and Neuromodulators
GALP neurons in the arcuate nucleus are known to interact with and are influenced by other neurochemical systems. This colocalization and interaction are crucial for integrating various physiological signals. For instance, GALP-innervated neurons include dopaminergic neurons in the arcuate nucleus. nih.gov
Furthermore, galanin, a related peptide that binds to the same receptors as GALP, is known to coexist with a number of classical neurotransmitters, including acetylcholine, serotonin, glutamate, GABA, noradrenaline, and dopamine. guidetomalariapharmacology.org This extensive colocalization in related systems suggests a complex interplay between GALP and other signaling molecules in the brain.
Regulation of Human Galp Expression and Secretion
Hormonal and Metabolic Regulation
Influence of Leptin and Leptin Receptor Signaling
Leptin, a hormone secreted by adipose tissue, is a critical regulator of energy balance and significantly impacts GALP expression. GALP-expressing neurons in the ARC predominantly co-express the leptin receptor (Ob-Rb) nih.govmaayanlab.cloudphoenixbiotech.netoup.comoup.com. This anatomical link suggests a direct signaling pathway where leptin acts on GALP neurons to modulate their activity and gene expression. Studies demonstrate that leptin administration can restore significantly reduced GALP mRNA levels in leptin-deficient models, such as ob/ob mice, to levels comparable to wild-type controls phoenixbiotech.netoup.comoup.com. Furthermore, leptin treatment has been shown to increase GALP mRNA expression in fasted rats researchgate.net. These findings indicate that GALP neurons are direct targets of leptin, and leptin signaling is a key upstream regulator of GALP gene expression nih.govoup.com.
Impact of Insulin (B600854) and Glucose Homeostasis
Insulin, another vital metabolic hormone, also plays a role in regulating GALP expression. Research indicates that insulin can modulate GALP mRNA levels nih.govresearchgate.netwalshmedicalmedia.comoup.com. In experimental models of diabetes, such as streptozotocin-induced diabetic rats, there is a marked reduction in GALP mRNA expression in the ARC. This diminished expression can be corrected by treatment with either insulin or leptin, highlighting insulin's influence on GALP synthesis nih.govwalshmedicalmedia.com. The shared regulatory effects of insulin and leptin on GALP expression suggest the involvement of common intracellular signaling pathways, such as the phosphoinositide 3-kinase (PI3K) pathway, which is known to mediate the actions of both hormones in hypothalamic neurons involved in metabolism and reproduction nih.gov.
Effects of Thyroid Hormones
Thyroid hormones are essential for regulating metabolism and also influence the expression of GALP mRNA. Reduced circulating concentrations of thyroid hormones, such as those observed after thyroidectomy, lead to a decrease in hypothalamic GALP mRNA levels nih.govnih.gov. Conversely, replacement therapy with thyroxine has been shown to partially reverse these decreases, underscoring the stimulatory role of thyroid hormones on GALP gene expression nih.govnih.gov. This interaction positions thyroid hormones as significant metabolic regulators of GALP synthesis.
Nutritional and Energy Status Modulation (e.g., Fasting)
The nutritional and energy status of an organism significantly impacts GALP expression. Fasting, a state of reduced energy availability, leads to a decrease in GALP mRNA levels within the ARC of the hypothalamus researchgate.netoup.comscispace.comresearchgate.net. This reduction in GALP expression during fasting is consistent with its role in energy homeostasis. Importantly, the effects of fasting on GALP mRNA can be counteracted by leptin administration, which restores GALP expression in fasted animals researchgate.netoup.comoup.com. This interplay between fasting signals and leptin action further emphasizes the role of GALP as a sensor and mediator of metabolic status.
Transcriptional and Post-Translational Regulatory Mechanisms
The regulation of GALP expression is mediated through various molecular mechanisms, primarily at the transcriptional level, influenced by the hormonal and metabolic signals discussed above. While specific transcription factors directly binding to the GALP gene promoter are not extensively detailed in the provided literature for GALP(3-32) human regulation, the known hormonal influences point to signaling cascades that ultimately affect gene transcription.
The PI3K signaling pathway is implicated as a common downstream mediator for both insulin and leptin in regulating GALP mRNA expression nih.gov. This pathway is crucial for relaying signals related to nutrient availability and energy status to the nucleus, thereby influencing gene transcription. Additionally, steroid hormones have been shown to affect hypothalamic GALP mRNA levels, indicating another layer of hormonal control nih.gov. The precise post-translational modifications governing GALP secretion and activity are less characterized in the context of its expression regulation, but the primary control appears to be at the level of gene expression influenced by these signaling pathways.
Data Table: Regulation of GALP mRNA Expression by Key Factors
| Regulator | Condition/Treatment | Effect on GALP mRNA Expression | Citation(s) |
| Leptin | Administration to leptin-deficient (ob/ob) mice | Restores to wild-type levels | derangedphysiology.com |
| Leptin | Administration to fasted rats | 4-fold increase | researchgate.net |
| Leptin | Direct action on GALP-expressing neurons | Up-regulates | phoenixbiotech.netoup.com |
| Insulin | Treatment of streptozotocin-induced diabetic rats | Corrects diminished expression | nih.govwalshmedicalmedia.com |
| Fasting | - | Reduced | researchgate.netscispace.comresearchgate.net |
| Thyroid Hormones | Reduced circulating concentrations (e.g., hypothyroidism) | Decreases | nih.govnih.gov |
| Thyroxine | Replacement therapy in thyroidectomized rats | Partially reverses decrease | nih.govnih.gov |
| Steroid Hormones | Replacement therapy (in castrated males) | Reduced expression | nih.gov |
Compound List
Galanin-like peptide (GALP)
GALP(3-32) (human)
Leptin
Insulin
Thyroid hormones (Thyroxine, T3, T4)
Neuropeptide Y (NPY)
Agouti-related protein (AgRP)
Melanin-concentrating hormone
Pro-opiomelanocortin (POMC)
CART
Interleukin-1 (IL-1)
Thyroid-stimulating hormone (TSH)
Gonadotropin-releasing hormone (GnRH)
Luteinizing hormone (LH)
Thyrotropin-releasing hormone (TRH)
FoxO1
Phosphoinositide 3-kinase (PI3K)
Physiological Roles and Functional Implications of Human Galp 3 32 in Preclinical Models
Regulation of Energy Homeostasis and Metabolism
GALP(3-32) plays a multifaceted role in the regulation of energy balance through its actions on feeding, body weight, and metabolic pathways. Its effects are complex and can vary between species, indicating a nuanced regulatory function. frontiersin.org
Central and Peripheral Modulation of Feeding Behavior
The influence of GALP on feeding behavior is species-dependent, exhibiting both orexigenic (appetite-stimulating) and anorexigenic (appetite-suppressing) properties in preclinical models. In rats, central administration of GALP into the paraventricular nucleus (PVN) of the hypothalamus leads to a significant, short-term increase in food intake. nih.gov This orexigenic effect is potent, suggesting a role for GALP in stimulating acute feeding behavior. nih.govwsu.edu Conversely, in mice, the primary effect observed is a reduction in food intake and body weight, highlighting its anorexigenic potential in this species. frontiersin.org The fragment GALP(3-32) is considered a primary mediator of these biological activities. ut.ee
Effects on Body Weight Regulation and Metabolic Rate
Beyond its immediate effects on food intake, central GALP administration has significant downstream consequences for body weight and metabolism. In both rats and mice, administration of GALP leads to a decrease in body weight over a 24-hour period. nih.gov This reduction in body weight is accompanied by an increase in body temperature, suggesting an elevation in metabolic rate. nih.gov
Interaction with Other Orexigenic and Anorexigenic Pathways
The effects of GALP on energy homeostasis are mediated through its interaction with established feeding-regulating neural circuits. The acute orexigenic action of GALP observed in rats is believed to be mediated by other key neuropeptides, particularly Neuropeptide Y (NPY) and orexin (B13118510). nih.govnih.gov
Preclinical studies have demonstrated that:
Central GALP administration increases Fos expression (a marker of neuronal activation) in NPY-containing neurons within the dorsomedial hypothalamus (DMH). nih.gov
GALP stimulates the release of NPY from hypothalamic explants in vitro. nih.govnih.gov
Blocking NPY signaling inhibits the acute appetite-stimulating effect of GALP in rats. nih.gov
GALP administration also activates orexin neurons in the lateral hypothalamus, and suppressing orexin signaling can weaken the GALP-induced feeding response. nih.gov
Conversely, GALP has also been shown to decrease the release of the anorectic peptide cocaine-and-amphetamine-regulated transcript (CART) from hypothalamic explants. nih.gov These findings indicate that GALP integrates into the complex hypothalamic network, modulating both appetite-stimulating and appetite-suppressing pathways to regulate energy balance. nih.govnih.gov
Table 1: Interaction of GALP with Orexigenic and Anorexigenic Neuropeptides in Rat Hypothalamus
| Interacting Neuropeptide | Effect of GALP Administration | Location of Interaction | Functional Outcome |
| Neuropeptide Y (NPY) | Stimulates release | Hypothalamic explants | Orexigenic effect |
| Orexin | Activates neurons | Lateral Hypothalamus | Orexigenic effect |
| Cocaine-and-amphetamine-regulated transcript (CART) | Decreases release | Hypothalamic explants | Orexigenic effect |
Influence on Thyroid-Stimulating Hormone Secretion
GALP also plays a role in the neuroendocrine regulation of the hypothalamo-pituitary-thyroid (HPT) axis, which is a critical component of metabolic control. Administration of GALP into the PVN of rats significantly decreases the circulating levels of thyroid-stimulating hormone (TSH). nih.govmssm.edu The mechanism for this suppression appears to be at the level of the hypothalamus. In vitro studies using hypothalamic explants have shown that GALP inhibits the release of thyrotropin-releasing hormone (TRH). nih.govnih.gov Since TRH from the hypothalamus is the primary stimulus for TSH secretion from the pituitary gland, this inhibition of TRH release provides a direct mechanism for GALP's ability to suppress circulating TSH. nih.govyoutube.com This interaction suggests that GALP may coordinate energy intake with the regulation of basal metabolism via the HPT axis. nih.gov
Neuroendocrine Control of Reproduction
In addition to its metabolic roles, GALP is a key modulator of the reproductive axis.
Modulation of Gonadotropin-Releasing Hormone (GnRH) Secretion
A primary reproductive function of GALP in preclinical models is the stimulation of the hypothalamic-pituitary-gonadal (HPG) axis. Central administration of GALP has been shown to robustly stimulate the secretion of Luteinizing Hormone (LH) in both male rats and female mice. nih.govnih.gov
This effect on LH is mediated through the principal regulator of the HPG axis, Gonadotropin-Releasing Hormone (GnRH). nih.gov Studies in female mice demonstrated that the GALP-induced increase in LH secretion was completely blocked by pretreatment with a GnRH receptor antagonist. nih.gov This finding provides strong evidence that GALP exerts its stimulatory effect on the reproductive axis by acting at or upstream of GnRH neurons, causing an increase in GnRH release into the pituitary portal blood, which subsequently drives gonadotropin secretion. nih.govnih.gov Anatomical studies support this functional connection, showing that GALP-immunoreactive nerve fibers are found in close proximity to GnRH-expressing neurons in the medial preoptic area. nih.gov
Table 2: Summary of Key Physiological Effects of Central GALP Administration in Preclinical Models
| Physiological System | Parameter | Effect | Species Model |
| Energy Homeostasis | Food Intake (acute) | Increase | Rat |
| Food Intake (acute) | Decrease | Mouse | |
| Body Weight (24h) | Decrease | Rat, Mouse | |
| Metabolic Rate | Increase | Rat, Mouse | |
| Respiratory Quotient | Decrease | Rat, Mouse | |
| TSH Secretion | Decrease | Rat | |
| Reproduction | LH Secretion | Increase | Rat, Mouse |
| GnRH Release | Inferred Increase | Mouse |
Stimulation of Luteinizing Hormone (LH) Release
Galanin-Like Peptide (GALP) has been identified as a significant modulator of the neuroendocrine reproductive system. Preclinical studies consistently demonstrate that central administration of GALP stimulates the release of Luteinizing Hormone (LH), a key regulator of reproductive function. In male rodents and primates, intracerebroventricular (ICV) infusions of GALP have been shown to reliably trigger LH secretion.
This effect is not limited to males. In ovariectomized female mice primed with hormones, ICV administration of GALP also produced a significant increase in LH secretion. Research indicates that this action is mediated through the Gonadotropin-Releasing Hormone (GnRH) pathway, as the stimulatory effect of GALP on LH release was effectively blocked by pre-treatment with a GnRH type-1 receptor antagonist. These findings suggest that GALP-containing neurons, which are known targets for metabolic signals like leptin, play a crucial role in linking the body's energy status to the neuroendocrine control of reproduction.
Table 1: Preclinical Findings on GALP and LH Release
| Animal Model | Administration Route | Key Finding | Mechanism |
|---|---|---|---|
| Male Rodents & Primates | Intracerebroventricular (ICV) | Stimulation of LH release. | Not specified in detail. |
| Ovariectomized Female Mice | Intracerebroventricular (ICV) | Increased LH secretion. | Mediated via GnRH; blocked by GnRH antagonist. |
| Male Mice | Central Injection | Increased serum LH levels. | GnRH-mediated. |
Impact on Sexual Behavior
The influence of GALP on sexual behavior has been investigated in male rodents, revealing species-specific differences. In adult male rats, including both gonad-intact and castrated animals, ICV injections of GALP have been found to significantly stimulate and increase male-typical sexual behaviors. This suggests that GALP's pro-sexual effects are not merely a consequence of increased testosterone (B1683101) but are mediated by direct actions within the central nervous system. Further studies propose that GALP achieves this by activating incertohypothalamic dopaminergic neurons that terminate within the medial preoptic area (mPOA), a critical brain region for male sexual function.
In contrast, studies in male mice have shown an opposite effect. ICV administration of GALP was found to inhibit male sexual behavior, highlighting potential differences in the mechanism or location of GALP action in the brains of rats versus mice. In female mice, GALP infusions were observed to slightly decrease the occurrence of lordosis behavior, a key component of female sexual receptivity.
Table 2: Effects of GALP on Sexual Behavior in Rodent Models
| Animal Model | Effect of Central GALP Administration | Proposed Mechanism |
|---|---|---|
| Male Rats | Stimulates/increases sexual behavior. | Activation of dopaminergic neurons in the mPOA; independent of testosterone. |
| Male Mice | Inhibits sexual behavior. | Species-specific differences in neural pathways. |
| Female Mice | Slightly decreased lordosis behavior. | Not fully elucidated. |
Neurobiological Functions
Involvement in Affective Disorders: Anxiety and Depression-like Behaviors
The galanin family of peptides, including GALP, is implicated in the modulation of mood and anxiety. While direct studies on GALP(3-32) are limited, research into the galanin receptors through which it acts provides significant insights. The Galanin Receptor 2 (GALR2) and Galanin Receptor 3 (GALR3) are known to be activated by GALP. Preclinical studies have shown that activation of GALR2 can produce anxiolytic (anxiety-reducing) effects. For instance, the administration of a specific GALR2 agonist was found to decrease anxiety-like behavior in rodent models.
Conversely, research on mice deficient in the GALR3 receptor revealed an anxiety-like phenotype in behavioral tests such as the elevated plus maze and open field test, suggesting that GALR3 signaling is also involved in the regulation of anxiety. The parent peptide, galanin, has been shown to induce depression-like behavior in the rat forced swim test, a common preclinical model of depression. These findings collectively suggest that the GALP system is a potential modulator of stress-related and affective disorders, with different receptor subtypes possibly mediating distinct effects.
Table 3: Evidence for Galanin System Involvement in Affective Behaviors
| Target | Animal Model | Behavioral Test | Finding |
|---|---|---|---|
| GALR2 Agonist | Mice | Not specified | Exhibited an anxiolytic effect. |
| GALR3 Knockout | Mice | Elevated Plus Maze, Open Field | Exhibited an anxiety-like phenotype. |
| Galanin (Parent Peptide) | Rats | Forced Swim Test | Induced depression-like behavior. |
Modulation of Nociception and Pain Pathways
Direct preclinical research focusing specifically on the administration of GALP(3-32) and its effects on nociception and pain pathways is not extensively detailed in the current body of literature. However, the broader galanin system, to which GALP belongs, is well-documented as a significant modulator of pain. Dysregulation of GALP has been implicated in nociception.
Studies on the parent peptide, galanin, reveal a complex, dual role in pain processing. At the spinal level, galanin can be both pro- and anti-nociceptive depending on the dose and the specific receptor subtype activated. Low doses can facilitate nociceptive reflexes, while higher doses tend to produce antinociceptive (pain-inhibiting) effects. In chronic pain states, such as after nerve injury, galanin's antinociceptive actions are enhanced. This dual functionality is thought to be mediated by different receptors, with GALR1 activation generally leading to antinociception and GALR2 activation being implicated in pro-nociceptive effects under certain conditions.
Roles in Learning and Memory Processes
Preclinical studies investigating a direct role for GALP(3-32) in learning and memory are limited. However, evidence from studies on the parent peptide, galanin, strongly implicates the galanin system in cognitive functions. Central administration of galanin to rodents has been shown to impair performance across a variety of learning and memory tasks, including spatial learning in the Morris water maze and passive avoidance tasks. These findings suggest galanin plays an inhibitory role in both short-term working memory and long-term associative memory.
The mechanism for this cognitive impairment is believed to involve galanin's inhibitory effects on cholinergic and glutamatergic neurotransmission within the hippocampus, a brain region critical for memory formation. Given that GALP(3-32) demonstrates agonist activity at galanin receptors, it is plausible that it could participate in these cognitive processes, although specific research is needed to confirm this role.
Immunomodulatory and Inflammatory Actions
GALP has demonstrated complex, context-dependent immunomodulatory and inflammatory actions in preclinical models. Evidence suggests it can act as both a pro-inflammatory and anti-inflammatory mediator.
The expression of the GALP gene has been shown to be induced by both acute and chronic inflammatory stimuli. Central administration of GALP in rodents leads to a prostaglandin-dependent increase in core body temperature (fever) and an increase in the pro-inflammatory cytokines Interleukin-1α (IL-1α) and Interleukin-1β (IL-1β). This has led to the hypothesis that GALP may act in a manner similar to an inflammatory mediator, with some of its effects potentially being mediated by the IL-1 system.
Conversely, in models of neurogenic inflammation in the skin, GALP has been shown to exert potent anti-inflammatory effects. It can significantly inhibit inflammatory edema (swelling) caused by the administration of vasodilatory neuropeptides like substance P. This anti-edema effect is attributed to the vasoconstrictive properties of GALP.
Table 4: Immunomodulatory and Inflammatory Actions of GALP
| Model/Context | Effect of GALP | Mechanism/Observation | Classification |
|---|---|---|---|
| Central Nervous System | Increases core body temperature (fever). | Prostaglandin-dependent. | Pro-inflammatory |
| Central Nervous System | Increases IL-1α and IL-1β levels. | Suggests mediation via the IL-1 system. | Pro-inflammatory |
| Cutaneous Neurogenic Inflammation | Inhibits inflammatory edema. | Attributed to vasoconstrictive properties. | Anti-inflammatory |
| Gene Expression | Upregulated by inflammatory stimuli. | Response to inflammation. | N/A |
Effects on Cutaneous Blood Flow and Edema Formation
In preclinical studies, the proteolytic fragment of human galanin-like peptide (GALP), GALP(3-32), has demonstrated significant vasoactive properties and anti-inflammatory effects within the cutaneous microvasculature. researchgate.net Intradermal administration of GALP(3-32) in picomole amounts has been shown to decrease cutaneous blood flow and inhibit the formation of inflammatory edema. researchgate.net The observed effects are comparable to those of the full-length GALP(1-60) peptide, indicating that this smaller fragment retains potent biological activity. researchgate.net
The anti-edema properties of GALP have been observed in models where swelling is induced by various inflammatory mediators. Research has shown that galanin peptides can inhibit edema formation induced by substance P or histamine. nih.gov Furthermore, GALP has been found to cause a significant reduction in cutaneous plasma extravasation, a key component of edema, when co-injected with substance P and calcitonin-gene–related peptide in mouse skin. nih.gov These actions are likely mediated by specific galanin receptors. researchgate.net Studies in murine skin have revealed the expression of messenger RNA (mRNA) for galanin receptor subtypes 2 (GalR2) and 3 (GalR3), but not for subtype 1 (GalR1), suggesting that the vascular effects of GALP(3-32) are transduced through GalR2 and/or GalR3. researchgate.net
Table 1: Effects of GALP(3-32) on Cutaneous Vasculature in Preclinical Models
| Parameter | Observed Effect | Receptor Involvement (putative) | Source |
| Cutaneous Blood Flow | Decrease | GalR2 and/or GalR3 | researchgate.net |
| Inflammatory Edema Formation | Inhibition | GalR2 and/or GalR3 | researchgate.net |
| Plasma Extravasation | Reduction | Not specified | nih.gov |
Interaction with Immune Cell Responses (e.g., Macrophages)
Based on available preclinical research, there is limited direct evidence detailing the specific interactions of the human GALP(3-32) fragment with immune cells such as macrophages. While the broader galanin family of peptides has been noted for its immunomodulatory potential, dedicated studies focusing solely on the effects of GALP(3-32) on macrophage behavior, polarization, or cytokine release are not extensively documented in the scientific literature.
Methodological Approaches and Research Tools in Human Galp 3 32 Studies
In Vitro Experimental Systems
In vitro systems provide controlled environments to dissect the molecular and cellular mechanisms of GALP(3-32) action. These include cell-based assays, receptor binding studies, and molecular biology techniques.
Cell-Based Assays
Cell lines are fundamental tools for studying the effects of GALP(3-32) on cellular processes. The human neuroblastoma cell line, SH-SY5Y, is frequently used in this research. nih.govnih.gov These cells, which can be differentiated into a neuronal phenotype, provide a relevant model for studying neuropeptide signaling. cytion.com For instance, SH-SY5Y cells transfected with specific galanin receptors (GalR) are used to assess the binding and functional activity of GALP(3-32). nih.govmedchemexpress.com Studies have also utilized co-culture systems, for example, combining SH-SY5Y cells with other cell types like Jurkat T-cell leukemia cells or RAW 264.7 macrophages, to investigate intercellular signaling and inflammatory responses. mdpi.commdpi.com
Table 1: Cell Lines Used in GALP(3-32) Research
| Cell Line | Cell Type | Application in GALP(3-32) Research |
|---|---|---|
| SH-SY5Y | Human Neuroblastoma | Studying receptor binding, functional activity, and neuroprotective effects. nih.govmedchemexpress.com |
| Jurkat | Human T-cell Leukemia | Investigating immunomodulatory effects in co-culture with neuronal cells. mdpi.com |
| Raw 264.7 | Mouse Macrophage | Examining inflammatory responses in co-culture systems. mdpi.com |
Receptor Binding and Functional Assays
To quantify the interaction of GALP(3-32) with its receptors, researchers employ several types of assays.
Competitive Binding Assays: These assays are used to determine the binding affinity of GALP(3-32) for galanin receptors. In these experiments, a radiolabeled ligand with known affinity for the receptor is incubated with cell membranes or whole cells expressing the receptor. The ability of unlabeled GALP(3-32) to displace the radiolabeled ligand is measured, allowing for the calculation of its inhibitory constant (IC50). Studies have shown that human GALP(3-32) is a potent agonist with high affinity for both GalR1 (IC50 = 33 nM) and GalR2 (IC50 = 15 nM). medchemexpress.commedchemexpress.comtargetmol.com
Extracellular Acidification Rate (ECAR) Assays: ECAR assays measure the rate at which cells release acidic products, such as lactate, into the extracellular medium, which is an indicator of glycolytic activity. abcam.comelabscience.combmglabtech.com Human GALP(3-32) has been shown to alter the extracellular acidification rate of SH-SY5Y cells transfected with GalR2, with an EC50 of 360 nM. medchemexpress.commedchemexpress.comtargetmol.com This suggests that GALP(3-32) can modulate cellular metabolism through GalR2 signaling.
GTPγS Binding Assays: This functional assay measures the activation of G-protein coupled receptors (GPCRs), such as the galanin receptors. When a ligand like GALP(3-32) binds to its receptor, it catalyzes the exchange of GDP for GTP on the associated G-protein. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of receptor activation. Porcine GALP has been demonstrated to act as an agonist in GTPγS binding assays, showing a preferential binding to GalR2. nih.gov
Table 2: Receptor Binding and Functional Assay Data for Human GALP(3-32)
| Assay Type | Receptor | Cell Line | Key Finding (Value) |
|---|---|---|---|
| Competitive Binding | GalR1 | SH-SY5Y | IC50 = 33 nM medchemexpress.commedchemexpress.comtargetmol.com |
| Competitive Binding | GalR2 | SH-SY5Y | IC50 = 15 nM medchemexpress.commedchemexpress.comtargetmol.com |
| Extracellular Acidification Rate | GalR2 | SH-SY5Y | EC50 = 360 nM medchemexpress.commedchemexpress.comtargetmol.com |
Molecular Cloning, Mutagenesis, and Gene Expression Studies
Molecular biology techniques are crucial for understanding the genetic and structural basis of GALP(3-32) and its receptors.
Molecular Cloning: The genes encoding the human galanin receptors have been cloned, allowing for their expression in various cell lines for research purposes. genecards.org This is fundamental for conducting the cell-based and receptor binding assays described above.
Mutagenesis: Site-directed mutagenesis can be employed to alter specific amino acid residues in the GALP(3-32) peptide or its receptors. nih.gov This allows researchers to identify key residues involved in receptor binding and activation, providing insights into the structure-function relationship.
Gene Expression Studies: Analyzing the expression patterns of the genes for GALP and its receptors in different tissues and under various physiological conditions helps to elucidate their potential biological roles. nih.gov
In Vivo Animal Models
Animal models are indispensable for studying the systemic effects of GALP(3-32) in a whole organism.
Rodent Models
Rodents, particularly mice and rats, are the most commonly used animal models in GALP(3-32) research. scispace.com
Wild-Type Animals: Studies in wild-type rodents are used to investigate the physiological effects of GALP(3-32) on processes such as feeding behavior and energy metabolism. scispace.com
Knockout Animals: Genetically engineered mice lacking one or more of the galanin receptors (e.g., GalR1-KO, GalR2-KO) are valuable tools for dissecting the specific receptor subtypes that mediate the effects of GALP. frontiersin.org For example, studies have shown that GALP's effects on food intake and body weight are similar in both GalR1-KO and GalR2-KO mice compared to their wild-type littermates. frontiersin.org
Diabetic Animals: Rodent models of diabetes, such as streptozotocin-induced diabetic rats or spontaneously diabetic models like the non-obese diabetic (NOD) mouse and the bio-breeding (BB) rat, are used to study the potential role of GALP(3-32) in glucose homeostasis and the pathophysiology of diabetes. nih.govcellvax-pharma.com
Non-Human Primate Models
Due to their close physiological and genetic similarity to humans, non-human primates, such as macaques, serve as important translational models in biomedical research. europa.euxiahepublishing.com
Macaques: Japanese macaques (Macaca fuscata) and rhesus macaques (Macaca mulatta) are used in studies of aging, neurodegenerative diseases, and metabolic disorders. nprcresearch.orgnih.gov These models can provide valuable insights into the potential therapeutic applications of GALP(3-32) in human diseases.
Non-Mammalian Models (e.g., Goldfish)
While much of the research on GALP has been conducted in mammalian systems, non-mammalian models, such as the goldfish (Carassius auratus), have emerged as valuable tools for comparative endocrinology and neurobiology studies of the galanin-like peptide (GALP) system. nih.govmdpi.com These models offer advantages in terms of ease of maintenance and handling, allowing for a range of in vivo, ex vivo, and in vitro studies. nih.gov
Research in goldfish has successfully characterized the presence and distribution of GALP and its receptors, GALR1 and GALR2. nih.gov Immunohistochemical studies have revealed GALP-immunoreactive cells in various regions of the goldfish brain, including the telencephalon, hypothalamic nuclei, optic tectum, torus longitudinalis, and cerebellum, as well as in the gut mucosa. nih.gov The co-localization of GALP with its receptors in these areas suggests functional roles for the peptide in these tissues. nih.gov
Functional studies in goldfish have demonstrated that, similar to its role in mammals, GALP is a bioactive neuropeptide. Intracerebroventricular administration of GALP has been shown to modulate food intake in goldfish, indicating a conserved function in the regulation of feeding behavior across vertebrate species. nih.govresearchgate.net These findings in a teleost model underscore the evolutionary significance of the GALP system and provide a foundation for further investigation into the specific actions of its fragments, such as GALP(3-32).
Table 1: Distribution of GALP and its Receptors in Goldfish
| Tissue/Region | GALP Presence | GALR1 Presence | GALR2 Presence |
| Brain | |||
| Telencephalon | Yes | Yes | Yes |
| Hypothalamic Nuclei | Yes | Yes | Yes |
| Optic Tectum | Yes | Yes | Yes |
| Torus Longitudinalis | Yes | Yes | Yes |
| Cerebellum | Yes | Yes | Yes |
| Fasciculus Retroflexus | Yes | Not Reported | Not Reported |
| Gut | |||
| Mucosa | Yes | Yes | Yes |
Advanced Techniques for Receptor and Ligand Characterization
A deeper understanding of the molecular mechanisms underlying the effects of GALP(3-32) necessitates the use of advanced techniques to characterize the structure and function of the peptide and its interaction with galanin receptors.
Structural biology provides atomic-level insights into the binding of ligands to their receptors, which is crucial for understanding the specificity and efficacy of signaling molecules like GALP(3-32).
Co-crystal Structures: While obtaining co-crystal structures of peptide ligands with their G protein-coupled receptors (GPCRs) is technically challenging, recent advancements have led to the determination of cryo-electron microscopy (cryo-EM) structures of galanin receptors (GALR1 and GALR2) in complex with the endogenous ligand galanin. biorxiv.org Given the sequence homology between galanin and GALP, these structures provide a valuable template for understanding how GALP and its fragments, including GALP(3-32), might interact with these receptors. biorxiv.org
Homology Modeling: In the absence of direct experimental structures of the GALP(3-32)-receptor complex, homology modeling is a powerful computational tool used to predict the three-dimensional structure of a protein based on the known structure of a homologous protein. wikipedia.orgsemanticscholar.org Researchers can build models of galanin receptors and then use these models to simulate the docking of GALP(3-32). tandfonline.com This approach helps in identifying potential binding sites and key amino acid residues involved in the interaction. bioinfo.senih.gov The quality of the homology model is highly dependent on the sequence identity between the target and template proteins. wikipedia.org
In Silico Analysis: In silico analysis encompasses a range of computational methods, including molecular docking and molecular dynamics simulations, to predict and analyze the interaction between a ligand and its receptor. nih.gov These techniques have been applied to the galanin system to model the binding of agonists and antagonists to galanin receptor type 3. nih.gov Such analyses can reveal crucial residues for binding and help in the rational design of novel, more specific ligands for galanin receptors, which can then be used to probe the function of GALP(3-32). nih.gov
Visualizing the spatial distribution of GALP(3-32) and its receptors within tissues and cells is fundamental to understanding their physiological context.
Immunohistochemistry: This technique utilizes specific antibodies to detect the presence and location of proteins in tissue sections. As demonstrated in goldfish, immunohistochemistry has been instrumental in mapping the distribution of GALP and its receptors in the brain and gut. nih.govmdpi.comnih.govnih.gov This method provides a cellular-level resolution of where the peptide and its receptors are expressed, offering clues about their potential sites of action.
In Situ Hybridization: In situ hybridization is a technique used to detect specific mRNA sequences within individual cells in tissue sections, providing evidence of gene expression at the site of interest. nih.govnih.govresearchgate.netspringernature.comresearchgate.net This method can be used to identify the specific cell types that are synthesizing GALP, complementing immunohistochemical data by confirming the local production of the peptide.
GPCR Tracking with Fluorescent Ligands/Antibodies: The dynamic nature of GPCRs, including their synthesis, trafficking to the cell surface, and internalization upon ligand binding, can be studied using fluorescently tagged ligands or antibodies. nih.govacs.orgnih.govresearchgate.netresearchgate.net By labeling GALP(3-32) or antibodies against galanin receptors with fluorescent molecules, researchers can visualize and track the movement of these molecules in living cells in real-time. nih.govresearchgate.net This provides insights into receptor pharmacology, including ligand binding kinetics and receptor desensitization and resensitization processes. researchgate.net
The pharmacological characterization of GALP(3-32) relies on a variety of tools that allow for the detailed study of its interaction with galanin receptors and the resulting biological effects.
Peptide Fragments: The study of different fragments of the full-length GALP(1-60) has been crucial in identifying the bioactive core of the peptide. Ligand binding assays have shown that human GALP(3-32) is at least as potent as the full-length GALP(1-60). nih.gov In contrast, other fragments like human GALP(1-21) and GALP(22-60) were found to be less effective. nih.gov This suggests that GALP(3-32) may be a key mediator of GALP's biological activity, making it a valuable tool for studying the physiological effects of the GALP system. nih.govpnas.org
Specific Receptor Agonists/Antagonists: The existence of three galanin receptor subtypes (GalR1, GalR2, and GalR3), each with distinct signaling pathways, necessitates the use of specific agonists and antagonists to dissect the contribution of each receptor to the effects of GALP(3-32). nih.gov GALP(3-32) itself acts as a potent agonist at galanin receptors, with high affinity for GalR1 and GalR2. medchemexpress.com The use of subtype-specific antagonists, such as SNAP 37889 and SNAP 398299 for GalR3, allows researchers to block the activity at a particular receptor and thereby determine which receptor subtype is responsible for a specific physiological response to GALP(3-32). nih.govscispace.com Conversely, comparing the effects of GALP(3-32) with those of subtype-specific agonists, such as AR-M1896 for GALR2/3, can also help to elucidate the signaling pathways involved. nih.gov
Table 2: Pharmacological Profile of Human GALP(3-32)
| Parameter | Receptor Subtype | Value |
| IC50 | GalR1 | 33 nM |
| GalR2 | 15 nM | |
| EC50 | GalR2 | 360 nM |
| Data from competitive binding studies and extracellular acidification rate assays in SH-SY5Y cells. medchemexpress.com |
Future Directions and Emerging Research Avenues
Identification and Characterization of Novel GALP-Specific Receptors
A significant body of evidence suggests that GALP may not exert all its biological effects through the three known galanin receptors (GalR1, GalR2, and GalR3). nih.gov While GALP, a 60-amino acid peptide, can bind to and activate these receptors, there is a prevailing hypothesis that a novel, GALP-specific receptor exists. nih.govmanchester.ac.uk This assertion is supported by in vivo studies where the effects of GALP on food intake and body weight were observed to be similar in wild-type mice and those with knockouts of GalR1 or GalR2. nih.gov Furthermore, the distinct physiological roles and anatomical distribution of GALP compared to galanin hint at the existence of a unique receptor system. nih.gov
Future research must prioritize the identification and characterization of this putative novel receptor. The discovery of new G protein-coupled receptors (GPCRs), such as those sharing some sequence identity with known galanin receptors, provides potential candidates for investigation. nih.gov A successful identification would require a combination of techniques, including:
Ligand Binding Assays: Using radiolabeled or fluorescently tagged GALP(3-32) to screen cell lines and tissue preparations expressing candidate orphan GPCRs.
Functional Assays: Assessing downstream signaling activation (e.g., cAMP modulation, calcium mobilization) in response to GALP(3-32) in cells expressing the candidate receptor. nih.gov
In Situ Hybridization and Immunohistochemistry: Mapping the anatomical distribution of the novel receptor's mRNA and protein, respectively, and comparing it with the known distribution of GALP-expressing neurons and fiber projections.
The characterization of a novel GALP-specific receptor would be a landmark discovery, fundamentally shifting our understanding of this peptide's function and opening new avenues for selective therapeutic targeting.
Elucidation of Comprehensive GALP Receptor Life Cycle Dynamics
The signaling capacity and cellular response to GALP are critically dependent on the life cycle of its receptors, a process common to all GPCRs. nih.gov A comprehensive understanding of these dynamics for both the known galanin receptors and any novel GALP-specific receptors is currently lacking. Future investigations should focus on delineating the key stages of the receptor life cycle:
Synthesis and Trafficking: Investigating the biosynthesis of the receptor protein in the endoplasmic reticulum and its transport to the cell surface.
Desensitization and Internalization: Upon agonist binding, GPCRs are typically phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestin. wikipedia.org This uncouples the receptor from its G protein, halting signaling (desensitization), and often initiates receptor internalization via endocytosis. researchgate.netnih.gov The specific GRKs and the role of β-arrestins in regulating GALP receptor signaling need to be identified.
Post-Endocytic Sorting: Following internalization, receptors are sorted within endosomes. They can either be targeted for degradation in lysosomes, leading to receptor downregulation, or recycled back to the plasma membrane, which allows for the resensitization of the cell to further stimulation. nih.govnih.gov
Understanding these trafficking behaviors is crucial, as they dictate the duration and magnitude of GALP signaling. nih.gov Advanced imaging techniques using fluorescently tagged ligands and receptors will be instrumental in visualizing these dynamic processes in real-time. nih.gov Elucidating the complete life cycle will provide critical insights into how GALP signaling is regulated under various physiological and pathological conditions.
Development of Highly Selective Pharmacological Probes for Galanin Receptor Subtypes
A major impediment to dissecting the precise physiological roles of the galanin receptor subtypes (GalR1, GalR2, and GalR3) has been the scarcity of highly selective pharmacological tools. nih.govnih.gov While some subtype-preferring ligands exist, their utility is often limited by cross-reactivity. The development of potent and highly selective agonists and antagonists for each receptor subtype is a critical future direction.
Rational drug design, informed by structural biology, is a promising approach. Identifying the specific amino acid residues ("pharmacophores") within ligands that are crucial for binding to each receptor subtype can guide the synthesis of novel, more selective compounds. nih.gov For instance, cryo-electron microscopy has begun to reveal the molecular details of how galanin binds to its receptors, providing a framework for designing new ligands. nih.gov
Recent progress has led to the development of chimeric peptides and small molecules with improved selectivity, such as the GalR3 antagonist SNAP 37889. The creation of modified receptors, which are more amenable to high-throughput screening, will also accelerate the discovery of novel small-molecule modulators. The availability of a robust toolkit of selective pharmacological probes will be indispensable for accurately assigning specific functions to each receptor subtype in the complex GALP/galanin system.
Therapeutic Potential of Targeting the Human GALP(3-32) System in Preclinical Contexts
The involvement of the broader galanin/GALP system in a range of physiological and pathological processes suggests significant therapeutic potential. nih.gov The GALP system, with its concentrated expression in the hypothalamus, is a particularly attractive target for conditions related to metabolic and reproductive dysfunction. nih.gov The putative active fragment, GALP(3-32), may represent the most potent mediator of GALP's biological effects, making it a key focus for therapeutic development. scispace.com
Future research must rigorously evaluate the therapeutic potential of modulating the GALP(3-32) system in relevant preclinical animal models. Based on the known functions of the galanin peptide family, potential therapeutic areas for investigation include:
Metabolic Disorders: Given GALP's role in regulating food intake and energy expenditure, targeting the GALP system could offer new treatments for obesity or metabolic syndrome. bioengineer.org
Reproductive Health: GALP's influence on the reproductive axis suggests its potential for treating certain forms of infertility or hormonal imbalances.
Neurological and Mood Disorders: Galanin receptors are implicated in pain, epilepsy, depression, and neuroprotection. nih.gov Preclinical studies using selective modulators are needed to determine if targeting the GALP system specifically can yield therapeutic benefits in these areas.
The development of targeted therapies, analogous to those created for systems like galectin-3 in fibrosis and cancer, requires a deep understanding of the target's role in disease. nih.govnih.govmdpi.com Therefore, robust preclinical studies are an essential next step to translate our fundamental knowledge of the human GALP(3-32) system into potential clinical applications.
Q & A
Q. What experimental approaches are used to determine the receptor selectivity of GALP(3-32) for GalR1 and GalR2?
Competitive binding assays with radiolabeled ligands (e.g., ¹²⁵I-galanin) are standard for quantifying receptor affinity. For example, GALP(3-32) exhibits IC₅₀ values of 33 nM (GalR1) and 15 nM (GalR2) in transfected cell lines, indicating stronger selectivity for GalR2 . Dose-response curves and receptor-specific antagonists (e.g., M871 for GalR2) further validate selectivity.
Q. How can researchers validate the functional activity of GALP(3-32) in cellular models?
Functional assays such as extracellular acidification rate (ECAR) measurements in SH-SY5Y cells transfected with GalR2 demonstrate dose-dependent responses (e.g., EC₅₀ = 360 nM) . Calcium imaging or cAMP inhibition assays are also used to confirm receptor activation pathways.
Q. What are the structural determinants of GALP(3-32) that influence its bioactivity?
The peptide’s N-terminal region (residues 3-13) shares homology with galanin, critical for receptor binding. Truncation studies and alanine scanning mutagenesis can identify key residues. For example, GALP(9-21) retains GalR2 binding, while deletions beyond residue 21 reduce activity .
Advanced Research Questions
Q. How should researchers address contradictory data on GALP(3-32)’s role in feeding behavior across species?
- Methodological considerations : Compare interspecies receptor expression patterns (e.g., rat vs. human GalR2 splice variants).
- Data normalization : Control for endogenous galanin levels, which may compete with GALP(3-32) in vivo.
- Evolutionary context : Phylogenetic analyses reveal GALP has higher nucleotide substitution rates than galanin, suggesting divergent functional roles .
Q. What statistical frameworks are recommended for analyzing dose-response data in GALP(3-32) studies?
- Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC₅₀/IC₅₀.
- Apply ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons.
- Report confidence intervals and effect sizes to contextualize biological significance .
Q. How can evolutionary insights inform the design of GALP(3-32) functional studies?
Phylogenetic trees and sequence alignment tools (e.g., Clustal Omega) identify conserved regions across species. For example, human GALP(3-32) shares 85% homology with rat GALP, but differences in residues 15-20 may explain species-specific receptor activation .
Methodological Best Practices
Q. How to ensure compliance with Good Laboratory Practice (GLP) in GALP(3-32) studies?
- Document all procedures in Standard Operating Procedures (SOPs), including data integrity checks and audit trails.
- Validate instrumentation (e.g., HPLC for peptide purity) and archive raw datasets .
Q. What strategies mitigate batch-to-batch variability in synthetic GALP(3-32)?
- Use mass spectrometry and HPLC to confirm peptide purity (>95%).
- Store lyophilized peptides at -80°C to prevent degradation.
- Include positive controls (e.g., commercial galanin) in each experiment .
Conflict Resolution and Future Directions
Q. How to resolve discrepancies between in vitro and in vivo efficacy of GALP(3-32)?
- In vitro-in vivo correlation (IVIVC) : Adjust for pharmacokinetic factors (e.g., blood-brain barrier penetration).
- Alternative models : Use conditional GalR2 knockout mice to isolate receptor-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
